

An In-depth Technical Guide to α -Methyl-L-valine (CAS 53940-83-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Amino-2,3-dimethylbutanoic acid

Cat. No.: B555741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α -Methyl-L-valine (CAS 53940-83-3), a non-proteinogenic α -amino acid. It is a derivative of the essential amino acid L-valine, featuring a methyl group substitution at the α -carbon. This modification imparts unique conformational constraints and increased resistance to enzymatic degradation, making it a valuable building block in medicinal chemistry and drug design. This document details its physicochemical properties, common applications in research and development, and a list of commercial suppliers. Furthermore, it provides a detailed experimental protocol for its incorporation into peptide chains using solid-phase peptide synthesis and visualizes a key signaling pathway potentially modulated by this class of amino acids.

Chemical and Physical Properties

α -Methyl-L-valine, also known as **(S)-2-Amino-2,3-dimethylbutanoic acid**, is a white crystalline powder.^[1] Its fundamental properties are summarized in the table below. The presence of the α -methyl group introduces a chiral center, and the L-configuration denotes the specific stereoisomer.

Property	Value	Reference
CAS Number	53940-83-3	[2]
Molecular Formula	C ₆ H ₁₃ NO ₂	[2]
Molecular Weight	131.17 g/mol	[2]
Appearance	White to off-white solid/powder	[1]
Melting Point	>225 °C (decomposes)	
Solubility	Sparingly soluble in water	[1]
Storage Temperature	2-8°C	
Optical Rotation	[α]/D -3.5±0.5°, c = 1% in H ₂ O	

Applications in Research and Drug Development

The unique structural features of α-Methyl-L-valine make it a valuable tool in various research and development applications:

- Peptide and Peptidomimetic Synthesis: The α-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to the stabilization of specific secondary structures such as helices and turns. This is crucial for designing peptides with enhanced biological activity and receptor selectivity. Its incorporation can also increase resistance to proteolysis, thereby improving the pharmacokinetic profile of peptide-based drugs.[\[3\]](#)
- Asymmetric Synthesis: As a chiral building block, α-Methyl-L-valine is employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) where stereochemistry is critical for therapeutic efficacy.
- Metabolic Studies: Researchers utilize α-Methyl-L-valine to investigate amino acid metabolism and transport.[\[3\]](#) The modified structure can help in probing the specificity of enzymes and transporters involved in these pathways.
- Therapeutic Potential: As a derivative of L-valine, a branched-chain amino acid (BCAA), α-Methyl-L-valine is explored for its potential roles in modulating signaling pathways, such as the mTOR pathway, which is central to cell growth, proliferation, and metabolism.[\[2\]](#)[\[4\]](#)

Experimental Protocols

Incorporation of α -Methyl-L-valine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing α -Methyl-L-valine using Fmoc/tBu chemistry.

Materials:

- Fmoc-protected α -Methyl-L-valine
- Fmoc-protected standard amino acids
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% in DMF (v/v)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
- Dichloromethane (DCM)
- Methanol
- Diethyl ether, cold
- Peptide synthesis vessel
- Shaker

Procedure:

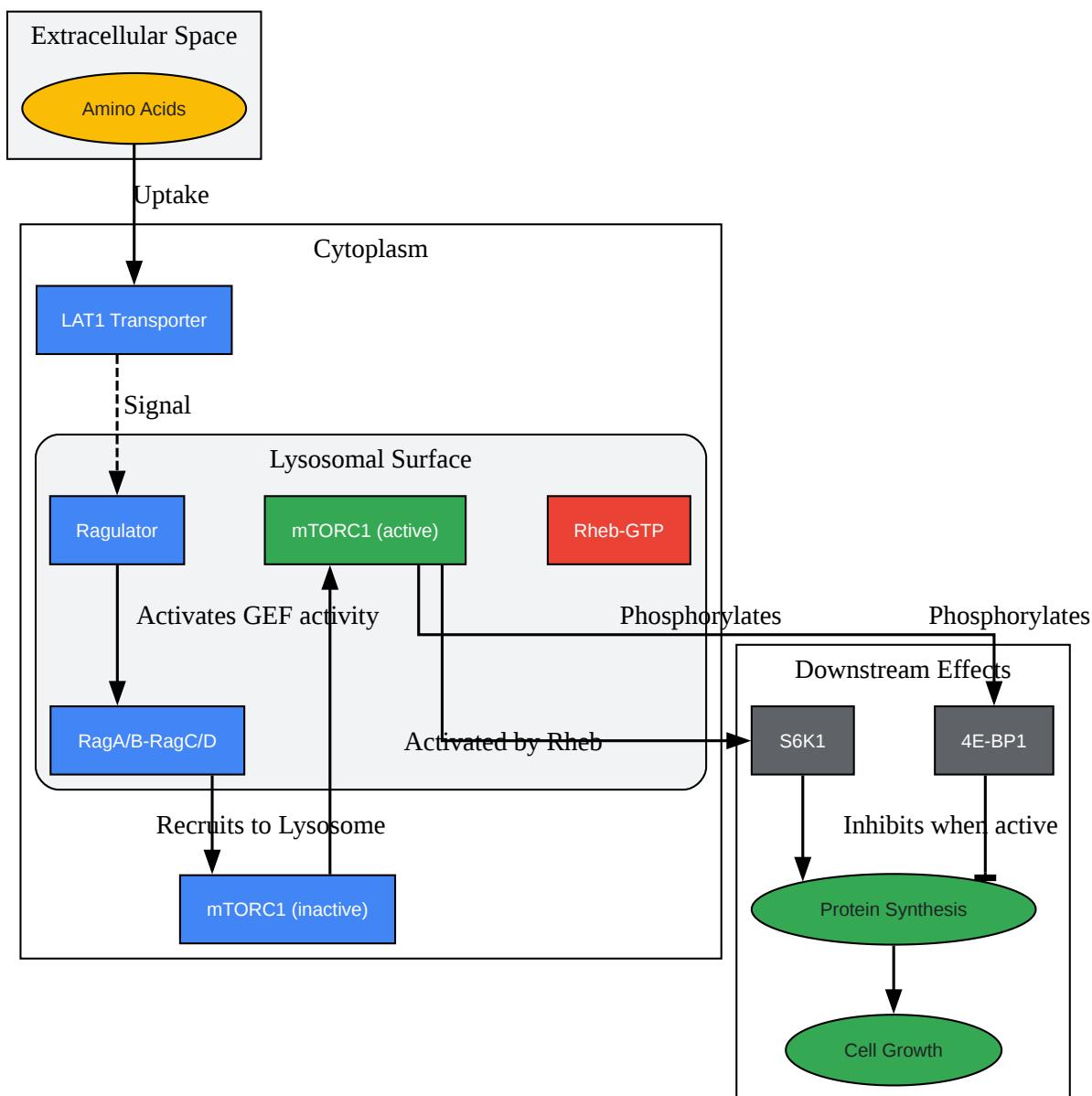
- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1-2 hours in the peptide synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Shake for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF solution and shake for an additional 15-20 minutes.
 - Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling (for standard amino acids):
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
 - Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake for 1-2 hours.
 - Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
 - Wash the resin with DMF (3-5 times).
- Coupling of α -Methyl-L-valine:
 - Due to the steric hindrance of the α -methyl group, the coupling of α -Methyl-L-valine requires longer reaction times and may benefit from a double coupling.

- Follow the same activation procedure as in step 3, using Fmoc- α -Methyl-L-valine.
- Add the activated α -Methyl-L-valine solution to the resin and shake for 4-6 hours.
- After the first coupling, drain the solution, wash with DMF, and then repeat the coupling step with a fresh solution of activated Fmoc- α -Methyl-L-valine for another 4-6 hours.
- Wash the resin thoroughly with DMF (5-7 times).
- Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent α -methylated residues) for each amino acid in the desired peptide sequence.
- Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and then methanol, and dry the resin under vacuum.
 - Add the cleavage cocktail to the resin.
 - Shake at room temperature for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the peptide pellet under vacuum.
- Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualization of a Relevant Signaling Pathway

α -Methyl-L-valine, as a derivative of a branched-chain amino acid, may influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell metabolism,

growth, and proliferation. The diagram below illustrates a simplified model of mTORC1 activation by amino acids.



[Click to download full resolution via product page](#)

Caption: mTORC1 activation by amino acids.

Suppliers

α -Methyl-L-valine (CAS 53940-83-3) is available from various chemical suppliers that specialize in amino acids, peptide synthesis reagents, and building blocks for pharmaceutical research. It is important to verify the purity and stereochemical integrity of the compound from the chosen supplier. For a current list of suppliers, it is recommended to consult online chemical directories.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to α -Methyl-L-valine (CAS 53940-83-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555741#cas-number-53940-83-3-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com